1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a butyl-substituted hydrazine with an ethyl-substituted acyl chloride, followed by cyclization to form the dihydropyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the NF-κB/MAPK pathway, leading to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This modulation helps reduce inflammation and may contribute to its therapeutic effects in treating inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares a similar core structure but differs in the substitution pattern.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Another related compound with diphenyl substitution, known for its anti-inflammatory activity.
Uniqueness
1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-butyl-N-ethyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-8-14-10(15)7-6-9(13-14)11(16)12-4-2/h6-7H,3-5,8H2,1-2H3,(H,12,16) |
InChI Key |
PBHRDNMZVNKCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCC |
Origin of Product |
United States |
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